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For Immediate Release

Basel, Switzerland – December 8, 2025 – In the ongoing battle against antimicrobial

resistance, the novel tethered macrocyclic peptide (MCP) antibiotic, RO7075573, and its

clinical development candidate, zosurabalpin (RG6006), are demonstrating significant promise.

This guide provides a comparative analysis of the cross-resistance profile of this new antibiotic

class against multidrug-resistant (MDR) Acinetobacter baumannii, a critical threat in healthcare

settings.

Executive Summary
RO7075573 operates via a novel mechanism of action, inhibiting the lipopolysaccharide (LPS)

transport pathway by targeting the LptB2FGC complex.[1] This unique target is distinct from

that of all currently marketed antibiotics, suggesting a low likelihood of cross-resistance with

existing drug classes. Preclinical data on zosurabalpin, a close analogue of RO7075573,

confirms this hypothesis, showing potent activity against a wide array of carbapenem-resistant

A. baumannii (CRAB) isolates, while exhibiting no cross-resistance with polymyxins and

carbapenems.[2]

Comparative In Vitro Activity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b12382186?utm_src=pdf-interest
https://www.benchchem.com/product/b12382186?utm_src=pdf-body
https://www.benchchem.com/product/b12382186?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11317178/
https://www.benchchem.com/product/b12382186?utm_src=pdf-body
https://clinician.nejm.org/nejm-jw.NA57006
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The antimicrobial efficacy of the MCP antibiotic class, represented by zosurabalpin, has been

evaluated against a substantial number of contemporary clinical isolates of A. baumannii. The

data consistently shows potent activity, even against strains resistant to last-resort antibiotics.

A pivotal study assessing zosurabalpin's activity against 129 multidrug-resistant A. baumannii

clinical isolates revealed a Minimum Inhibitory Concentration required to inhibit 90% of the

isolates (MIC90) of 1 mg/L.[3][4] This is significantly lower than the MIC90 values for commonly

used antibiotics against the same panel of isolates, as detailed in the table below.

Antibiotic Class MIC50 (mg/L) MIC90 (mg/L)

Zosurabalpin Macrocyclic Peptide 0.12 1

Tigecycline Glycylcycline N/A 8

Colistin Polymyxin N/A >16

Meropenem Carbapenem N/A >16

Table 1: Comparative MIC90 values of zosurabalpin and other antibiotics against 129 clinical

isolates of carbapenem-resistant Acinetobacter baumannii. Data sourced from a 2024 study

published in Nature.[3][4]

These findings underscore the lack of cross-resistance between zosurabalpin and major

antibiotic classes used to treat Gram-negative infections. The potent activity of zosurabalpin

against isolates with high resistance to tigecycline, colistin, and meropenem indicates that the

common resistance mechanisms to these drugs do not affect the efficacy of this new antibiotic

class.[3][4]

Mechanism of Action and Resistance Profile
The unique mechanism of RO7075573 and zosurabalpin is central to its favorable cross-

resistance profile. By inhibiting the LptB2FGC complex, it disrupts the assembly of the outer

membrane of Gram-negative bacteria, a pathway not targeted by any other antibiotic.[5]

Studies on the development of resistance to zosurabalpin have shown that spontaneous

mutations leading to resistance occur at a low frequency.[2] Importantly, isolates selected for
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resistance to zosurabalpin did not exhibit cross-resistance to colistin or meropenem, further

confirming the distinctness of its mechanism and the low potential for cross-resistance.[2]

Experimental Protocols
The in vitro susceptibility data presented in this guide was generated using the broth

microdilution method, following the standards of the Clinical and Laboratory Standards Institute

(CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Susceptibility Testing Protocol
1. Preparation of Inoculum:

Bacterial isolates are cultured on a suitable agar medium (e.g., Tryptic Soy Agar) for 18-24

hours at 35°C.

Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to

a 0.5 McFarland standard.

This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final

inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

[6]

2. Preparation of Antibiotic Dilutions:

Stock solutions of the antibiotics are prepared according to the manufacturer's instructions.

Serial twofold dilutions of each antibiotic are prepared in CAMHB in 96-well microtiter plates.

3. Inoculation and Incubation:

Each well of the microtiter plates is inoculated with the prepared bacterial suspension.

The plates are incubated at 35°C for 16-20 hours in ambient air.[6]

4. Determination of Minimum Inhibitory Concentration (MIC):
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The MIC is determined as the lowest concentration of the antibiotic that completely inhibits

visible growth of the organism.[6] For zosurabalpin, in some cases, a reading at 80% growth

inhibition was found to be more consistent and correlated well with the MIC in the presence

of human serum.[7]

Visualizing the Cross-Resistance Landscape
The following diagram illustrates the logical relationship between RO7075573's mechanism of

action and its lack of cross-resistance with other antibiotic classes.
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Figure 1. Mechanism of RO7075573 and lack of cross-resistance.

Conclusion
The available preclinical data for the macrocyclic peptide antibiotic class, including RO7075573
and its clinical candidate zosurabalpin, strongly indicates a lack of cross-resistance with current

standard-of-care antibiotics used for treating multidrug-resistant Acinetobacter baumannii. Its

novel mechanism of action targeting the LptB2FGC complex provides a significant advantage
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in overcoming existing resistance mechanisms. This positions RO7075573 as a promising new

therapeutic option for which further clinical investigation is highly warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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